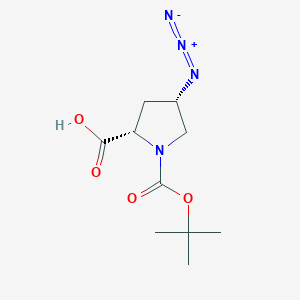
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid
描述
“(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” is likely a derivative of pyrrolidine, which is a cyclic amine. The “Boc” in the name refers to a tert-butoxycarbonyl protective group commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” were not found, similar compounds such as 4-substituted prolines have been synthesized starting from pyroglutamic acid .
Molecular Structure Analysis
The molecular structure of “(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid” would likely include a pyrrolidine ring, a carboxylic acid group, an azide group, and a tert-butoxycarbonyl group .
科学研究应用
Conformationally Rigid Dipeptide Surrogates
One of the key applications of related pyrrolidine derivatives is in the synthesis of enantiopure amino acids that serve as conformationally rigid dipeptide surrogates. These surrogates facilitate the exploration of conformation-activity relationships within biologically active peptides. For instance, the synthesis of enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde demonstrates the compound's role in mimicking dipeptide structures and probing peptide conformations (Dietrich & Lubell, 2003).
Triazole-Based Scaffolds
Another significant application is in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, where a protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides yields protected versions of this triazole amino acid. These amino acids are pivotal in preparing peptidomimetics or biologically active compounds based on the triazole scaffold, demonstrating versatility in drug development contexts (Ferrini et al., 2015).
Stereoselective Synthesis
The compound also finds application in the stereoselective synthesis of other amino acids, such as the preparation of (2S,4S)- and (2S,4R)-4-aminopipecolic acid. These acids, derived from enantiopure ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate, highlight the compound's utility in generating amino acids with specific stereochemical configurations, crucial for the development of pharmaceuticals and peptides (Machetti et al., 2004).
Proline Amino Acids for 19F NMR
Moreover, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline showcases the use of pyrrolidine derivatives in enhancing the sensitivity of peptides in 19F NMR applications. These amino acids, incorporated into model peptides, exhibit distinct conformational preferences and offer a novel approach to probe peptide structures using NMR techniques (Tressler & Zondlo, 2014).
Catalysis in Cycloaddition Reactions
The compound and its analogs play a role in catalysis, as seen in boronic acid catalysis for [3+2] dipolar cycloadditions to unsaturated carboxylic acids. This methodology enables the production of pharmaceutically relevant heterocyclic products, such as triazoles, with improved yields and regioselectivities, underlining the importance of pyrrolidine derivatives in facilitating chemical transformations (Zheng, McDonald, & Hall, 2010).
属性
IUPAC Name |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477450 | |
| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
CAS RN |
132622-65-2 | |
| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



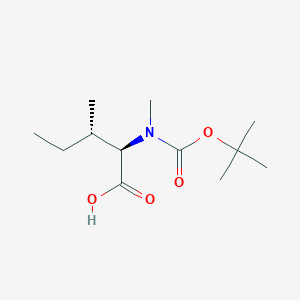
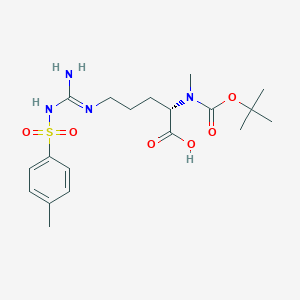
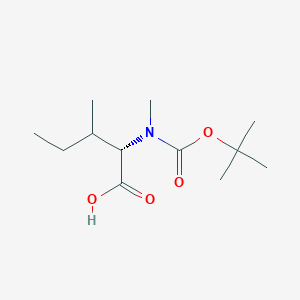
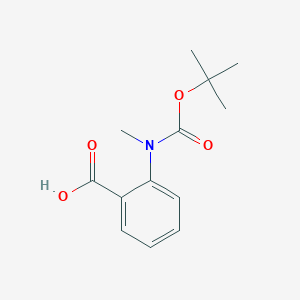
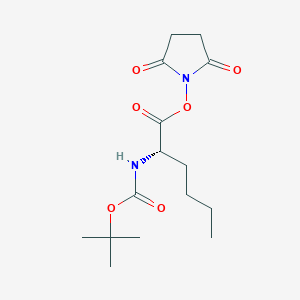
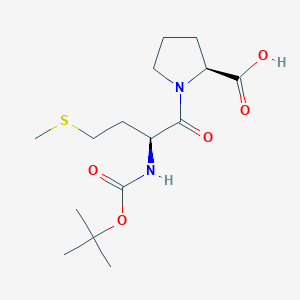
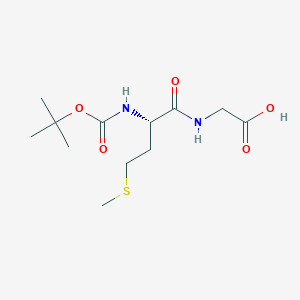
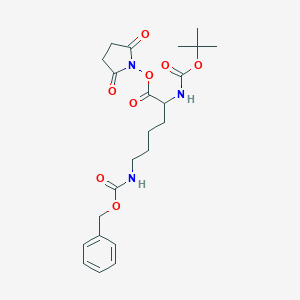
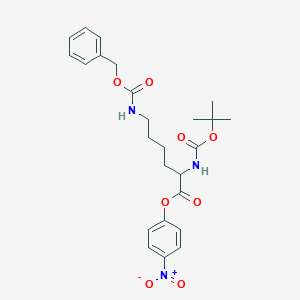

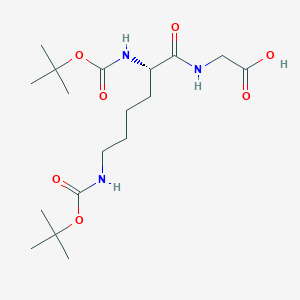
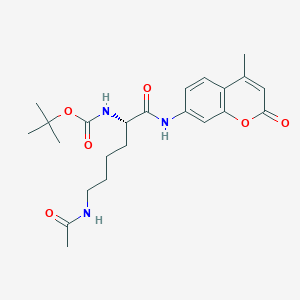
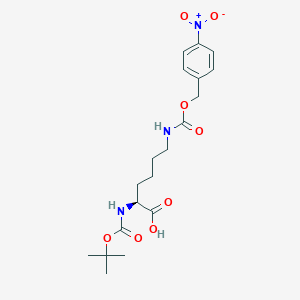
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)